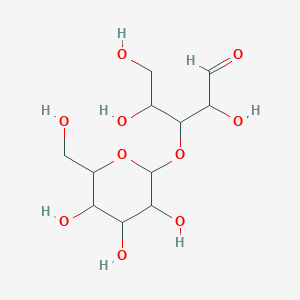
beta-Galactopyranosyl-1,3-arabinose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-Galactopyranosyl-1,3-arabinose: is a glycosylarabinose consisting of aldehydo-D-arabinose having a beta-D-galactopyranosyl residue at the 3-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Galactopyranosyl-1,3-arabinose can be achieved through enzymatic reactions involving beta-galactosidase. For example, L-arabinose can be hydrolyzed in a culture containing lactose and arabinose, resulting in the formation of this compound . The reaction conditions typically involve growing cultures of specific microorganisms, such as Sporobolomyces singularis, in media containing lactose and a sugar acceptor .
Industrial Production Methods: the enzymatic synthesis approach using microorganisms like Sporobolomyces singularis could be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions: beta-Galactopyranosyl-1,3-arabinose can undergo various chemical reactions, including hydrolysis and glycosylation .
Common Reagents and Conditions: Common reagents used in these reactions include beta-galactosidase enzymes and substrates like lactose and arabinose . The reactions typically occur under mild conditions, such as neutral pH and moderate temperatures.
Major Products: The major product formed from the hydrolysis of this compound is L-arabinose .
Scientific Research Applications
Chemistry: In chemistry, beta-Galactopyranosyl-1,3-arabinose is used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates .
Biology: In biological research, this compound is used to investigate the enzymatic activities of beta-galactosidase and alpha-galactosidase .
Medicine: In medicine, this compound is studied for its potential role in drug development and as a biomarker for certain metabolic conditions .
Industry: In the industrial sector, this compound is used in the production of bioactive molecules and as a precursor for the synthesis of other complex carbohydrates .
Mechanism of Action
The mechanism of action of beta-Galactopyranosyl-1,3-arabinose involves its interaction with specific enzymes, such as beta-galactosidase . These enzymes catalyze the hydrolysis of the glycosidic bond, resulting in the release of L-arabinose . The molecular targets and pathways involved in this process include the active sites of the enzymes and the glycosidic linkage between the sugar residues .
Comparison with Similar Compounds
Uniqueness: beta-Galactopyranosyl-1,3-arabinose is unique due to its specific glycosidic linkage at the 3-position of the arabinose residue . This structural feature distinguishes it from other similar compounds, such as beta-D-Galactopyranosyl-(1→4)-D-galactopyranose, which has a different glycosidic linkage .
Properties
IUPAC Name |
2,4,5-trihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O10/c12-1-4(15)10(5(16)2-13)21-11-9(19)8(18)7(17)6(3-14)20-11/h1,4-11,13-19H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTRCZJSZGZSTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C=O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

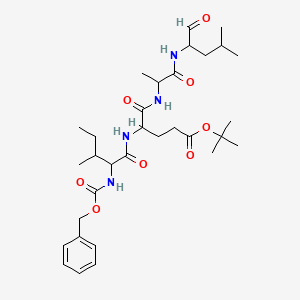
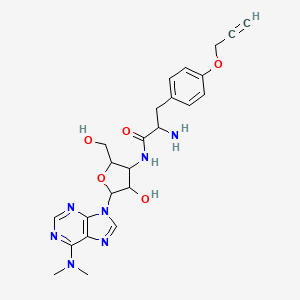

![2-[[36,38,40,42-Tetrakis(carboxymethoxy)-10,15-bis(carboxymethoxymethyl)-37,39,41,43,44,45,46,47,48,49-decahydroxy-20,25,30,35-tetrakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]acetic acid](/img/structure/B13387734.png)
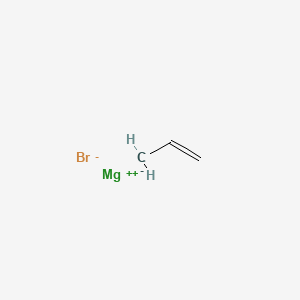
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B13387757.png)


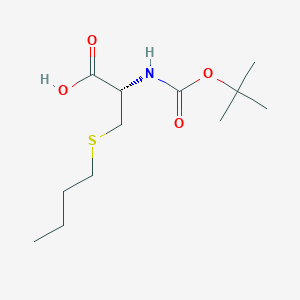
![Ethyl (2S,5R)-1-Boc-5-[(benzyloxy)amino]piperidine-2-carboxylate](/img/structure/B13387772.png)
![4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B13387786.png)

![[14C]Warfarin](/img/structure/B13387797.png)
